![molecular formula C11H25NO B13316647 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol](/img/structure/B13316647.png)
4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a methyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-pentanone with pentan-3-ylamine in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanol: Similar structure but lacks the amino group.
2-amino-4-methylpentan-1-ol: Similar structure but differs in the position of the amino group.
Uniqueness
4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol is unique due to the presence of both a hydroxyl and an amino group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
This compound’s unique structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C11H25NO |
|---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
4-methyl-2-(pentan-3-ylamino)pentan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-5-10(6-2)12-11(8-13)7-9(3)4/h9-13H,5-8H2,1-4H3 |
InChI Key |
YOVKECZSFKJZST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(CC(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


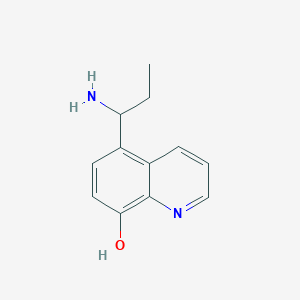
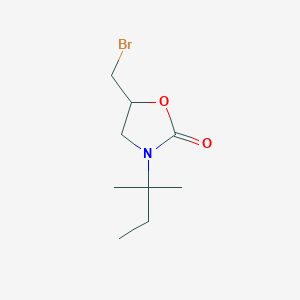
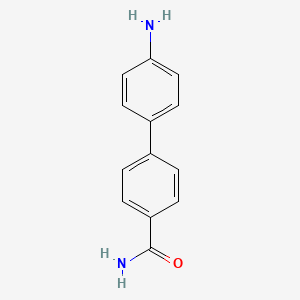

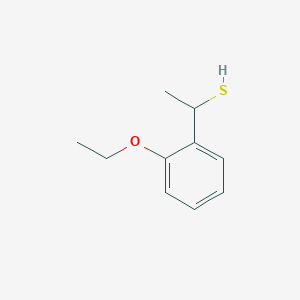




![(9S)-5-Bromo-14-chloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13316654.png)

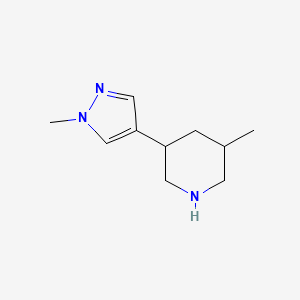
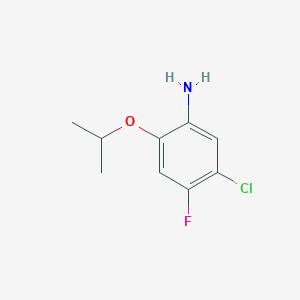
![2-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13316676.png)
